![molecular formula C21H20ClN3O3 B2551952 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 904525-42-4](/img/structure/B2551952.png)
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide" is a derivative of acetamide with potential applications in various fields, including pharmaceuticals and agriculture. The presence of a chlorophenyl group suggests that it may exhibit certain biological activities, such as antibacterial properties, which are common among chlorinated aromatic compounds .
Synthesis Analysis
The synthesis of related N-substituted acetamide compounds typically involves multiple steps, starting from a precursor molecule that is modified through various chemical reactions. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, a ring closure reaction, and final substitution with electrophiles . These methods could potentially be adapted for the synthesis of the compound , with modifications to the substituents to match the target structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by X-ray diffraction, which provides information on the unit-cell parameters and the arrangement of molecules in the crystal lattice . Hydrogen bonding and other non-covalent interactions, such as halogen-π interactions, play a significant role in the molecular assembly and stability of these compounds .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a pyrazinyl group in the compound suggests that it could engage in hydrogen bonding and other interactions that influence its reactivity . The chlorophenyl group may also undergo electrophilic substitution reactions, which could be utilized in further chemical modifications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Spectroscopic methods, including IR, NMR, and mass spectrometry, are used to characterize these compounds and confirm the presence of specific functional groups . Computational methods, such as ab initio and DFT studies, provide insights into the structural and thermodynamic characteristics, as well as the electronic properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Herbicide Efficacy and Environmental Impact
Research on chloroacetamides, a class of compounds to which the specific chemical structure closely relates, has shown their application as selective herbicides. They are used to control annual grasses and broad-leaved weeds in various crops, demonstrating the compound's significance in agricultural science and its potential environmental impact. The mechanisms through which these compounds inhibit fatty acid synthesis in plants highlight their utility in weed management strategies (Weisshaar & Böger, 1989).
Chemical Synthesis and Reaction Studies
The compound's structure suggests its utility in the synthesis of other chemical entities. Studies on similar structures, such as acid-catalyzed heterolysis of a pyrazol α-Chloroacetanilide derivative, provide insights into the chemical reactivity and potential for creating novel compounds. These findings are crucial for developing new synthetic pathways in organic chemistry (Rouchaud et al., 2010).
Antipsychotic Drug Development
The structure's relevance to medicinal chemistry is evident in studies exploring its analogs for potential antipsychotic effects. Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a similar structural motif, has shown promising antipsychotic-like profiles without interacting with dopamine receptors. These studies contribute to the development of new antipsychotic drugs with fewer side effects (Wise et al., 1987).
Antimicrobial and Antifungal Agents
Derivatives of chlorophenyl compounds have been investigated for their antimicrobial and antifungal properties. The synthesis and evaluation of new diphenylamine derivatives highlight the structural analog's potential in combating microbial infections, offering a foundation for developing potent antimicrobial and antifungal agents (Kumar & Mishra, 2015).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in related crystalline structures, such as those containing chlorophenyl groups, underscores the compound's potential application in photonic devices. These investigations reveal the importance of understanding the electronic and structural characteristics that contribute to a material's optical behavior, which is essential for the development of optical switches, modulators, and energy applications (Castro et al., 2017).
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-3-4-15(2)18(11-14)23-19(26)13-25-10-9-24(20(27)21(25)28)12-16-5-7-17(22)8-6-16/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLFSQSBQHBCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)
![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
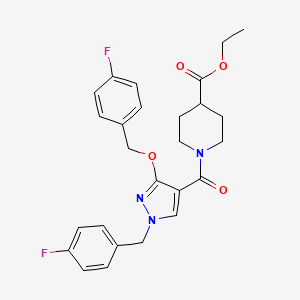
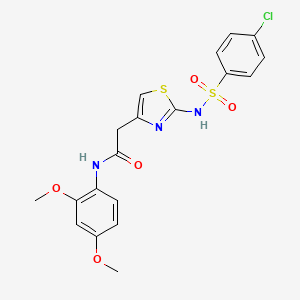

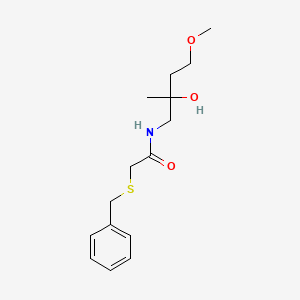




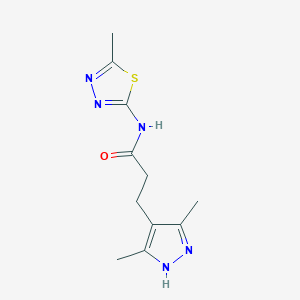
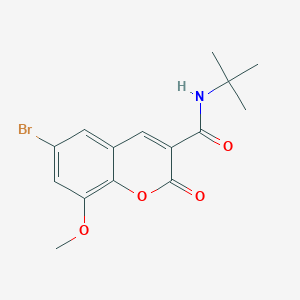
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)